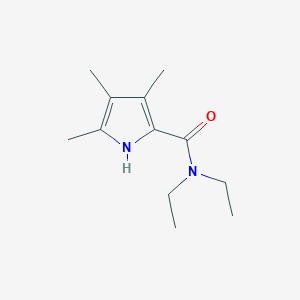

N2,N2-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-6-14(7-2)12(15)11-9(4)8(3)10(5)13-11/h13H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFUEJMWVBADGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(N1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379328 | |

| Record name | N,N-Diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58803-92-2 | |

| Record name | N,N-Diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide typically involves the reaction of 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N2-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N2,N2-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide can be achieved through various methods. For instance, one approach involves the reaction of 3,4,5-trimethylpyrrole with diethylamine followed by carboxylation. This synthetic route allows for the introduction of functional groups that can be modified for specific applications .

Research indicates that this compound exhibits promising biological activities. Its derivatives have been studied for their potential as:

- Antimicrobial Agents : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the pyrrole moiety is believed to contribute to this activity by disrupting microbial cell membranes .

- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the applications of pyrrole derivatives in medicinal chemistry:

- Antimalarial Activity : A study highlighted the synthesis of B-ring functionalized prodiginines derived from pyrrole compounds. These derivatives demonstrated significant antimalarial activity, indicating the potential utility of this compound in developing new antimalarial drugs .

- Biological Activity Evaluation : In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of various pyrrole derivatives. Results indicated that modifications at the 2-position (as seen in this compound) could enhance biological activity compared to simpler pyrroles .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N2,N2-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Pyrrole Carboxamides

| Compound Name | Substituents (Positions) | N2–C5 Bond Length (Å) | Notable Hydrogen Bonds |

|---|---|---|---|

| This compound | 3,4,5-trimethyl; N2,N2-diethyl | Not reported | Likely N–H⋯O/C–H⋯O (inferred) |

| 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide | 1-benzyl; N-methyl | 1.334 (3) | N–H⋯O, C–H⋯O (layered packing) |

| N-Nitro-1H-pyrrole-2-carboxamide | N2-nitro | 1.404 (2) | N–H⋯O, C–H⋯O (1D supramolecular chains) |

| 2-(4,5-Dibromo-1H-pyrrole-2-carboxamido) propionate | 4,5-dibromo; propionate side chain | Not reported | Br⋯O halogen bonds (reported in analogs) |

Key Observations :

- Bond Length Variations : The N2–C5 bond in N-nitro derivatives (1.404 Å) is ~0.07 Å longer than in 1-benzyl-N-methyl analogs (1.334 Å), attributed to electron-withdrawing nitro groups increasing resonance delocalization .

Electronic and Reactivity Profiles

Table 2: Electronic Effects of Substituents

| Compound Name | Substituent Electronic Effects | Reactivity Implications |

|---|---|---|

| This compound | Electron-donating alkyl groups | Enhanced lipophilicity; reduced electrophilicity |

| N-Nitro-1H-pyrrole-2-carboxamide | Electron-withdrawing nitro group | Increased electrophilicity at pyrrole core |

| 2-(4,5-Dibromo-1H-pyrrole-2-carboxamido) propionate | Electron-withdrawing bromine atoms | Susceptibility to nucleophilic substitution |

Key Observations :

Key Observations :

- Antimicrobial Activity : Alkyl-substituted pyrroles like 1-benzyl-N-methyl derivatives exhibit antimicrobial properties, suggesting that the target compound’s lipophilic substituents may enhance membrane penetration .

- Anticancer Potential: Brominated analogs demonstrate kinase inhibition, highlighting the role of halogenation in targeting specific enzymes .

Biological Activity

N2,N2-Diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. Its structural formula can be represented as follows:

Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with a pyrrole structure can inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that pyrrole derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the pyrimidine biosynthesis pathway in Plasmodium species, which are responsible for malaria infection .

Antimalarial Activity

Recent studies have demonstrated that pyrrole-based compounds exhibit significant antimalarial activity. For example:

- Efficacy against Plasmodium falciparum : In vitro assays revealed that certain pyrrole derivatives have IC50 values in the nanomolar range against P. falciparum .

- Mechanism : The mechanism involves selective inhibition of the P. falciparum DHODH without affecting mammalian enzymes, which minimizes potential toxicity .

Antibacterial and Antifungal Properties

Research has also indicated that this compound may possess antibacterial and antifungal properties:

- Bacterial Inhibition : Some studies report that related pyrrole compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity : Preliminary data suggest potential antifungal activity against species like Candida albicans, although further investigations are needed to establish efficacy and safety profiles .

Case Studies

- In Vivo Efficacy : A study conducted on animal models demonstrated that administration of pyrrole derivatives led to significant reductions in parasitemia levels in mice infected with P. falciparum, showcasing its potential for therapeutic use in malaria .

- Safety Profile : Toxicological assessments indicate that certain derivatives exhibit low toxicity towards human cell lines while maintaining potent activity against target pathogens .

Table 1: Biological Activity Summary

| Activity Type | Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | 0.9 - 16 | |

| Antibacterial | Staphylococcus aureus | Not specified | |

| Antifungal | Candida albicans | Not specified |

Table 2: Mechanistic Insights

Q & A

Q. What are the key challenges in synthesizing N2,N2-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?

Synthesis challenges include regioselective alkylation and avoiding side reactions due to steric hindrance from the tri-substituted pyrrole ring. Optimization involves:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates (e.g., potassium carbonate as a base in DMF) .

- Catalyst choice : Phase-transfer catalysts or mild bases (e.g., K₂CO₃) improve reaction efficiency.

- Temperature control : Lower temperatures (0–25°C) minimize decomposition of thermally sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

- X-ray crystallography : Resolves stereochemical ambiguities and confirms the diethyl substitution pattern at the N2 position, as demonstrated for analogous pyrrole-carboxamide derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies methyl and ethyl group splitting patterns. NOESY correlations can clarify spatial arrangements of substituents .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) simulations : Models binding affinities to enzymes or receptors by analyzing hydrogen bonding and hydrophobic interactions. Link simulations to experimental data (e.g., crystallographic coordinates from ) to validate predictions .

- ADMET profiling : Predicts pharmacokinetic properties using tools like SwissADME, guided by structural analogs (e.g., pyrazole-carboxamides in ).

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated shifts (e.g., using Gaussian or ORCA software) .

- Dynamic effects : Account for solvent or temperature-induced conformational changes in simulations, which may explain deviations in NOESY data .

- Crystallographic refinement : Re-examine X-ray data (e.g., disorder modeling for flexible ethyl groups, as in ) to reconcile structural discrepancies.

Q. How should researchers design experiments to study the compound’s biological activity?

- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based) to screen for activity against targets like kinases or proteases. Reference protocols for pyrrole derivatives in .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified alkyl groups (e.g., replacing diethyl with cyclopropyl) and correlate changes with bioactivity data .

- Binding studies : Employ Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with proteins .

Methodological Notes

- Theoretical frameworks : Align mechanistic studies with existing pyrrole reactivity models (e.g., electrophilic substitution trends) .

- Data interpretation : Use crystallographic R-factors (e.g., R = 0.054 in ) to assess data quality.

- Safety : Follow TCI America’s guidelines for handling air-sensitive intermediates and avoiding long-term storage of degradation-prone samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.